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Compound of Interest

3,6-Difluoro-2-methylbenzy!
Compound Name:

chloride
CAS No.: 1805062-47-8
Cat. No.: B1411590

Get Quote

Part 1: Chemical Identity & Nomenclature

Target Compound: 3,6-Difluoro-2-methylbenzyl chloride Class: Fluorinated Aryl Alkyl Halide
Role: Electrophilic Building Block (Benzylation Agent)[1]

IUPAC Nomenclature Analysis

While "3,6-Difluoro-2-methylbenzyl chloride" is the common trade name used in cataloging
to emphasize the benzyl chloride functional group, the systematic IUPAC name is derived by
treating the benzene ring as the parent structure.[1]

¢ Systematic Name:2-(Chloromethyl)-1,4-difluoro-3-methylbenzene[1]
o Rationale:
o Principal Chain: Benzene ring.[2][3]

o Substituents: Chloromethyl (
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), Fluoro (
), Methyl (
)[1]

o Numbering Priority: The ring is numbered to give the lowest possible set of locants to
substituents.

» Set A (Current): Fluoro (1), Chloromethyl (2), Methyl (3), Fluoro (4).[1] Locants: 1, 2, 3,
4.[4]

= Alphabetization: Chloromethyl (C) > Fluoro (F) > Methyl (M).[1]

o Result: 2-(Chloromethyl)-1,4-difluoro-3-methylbenzene.[1]

o Alternative Name (Toluene Parent):6-(Chloromethyl)-2,5-difluorotoluene[1]

o Here, the methyl group defines position 1. The fluorines are at 2 and 5.[5] The
chloromethyl group falls at position 6.

Structural Data Table

Property Data Note

Molecular Formula

Molecular Weight 176.59 g/mol
) N ) Based on 2,6-difluorobenzyl
Predicted Boiling Point 195-200 °C )
chloride analogs
Physical State Liquid or Low-Melting Solid Likely crystalline at low temps
Solubility DCM, THF, Toluene Hydrolyzes in water
Related CAS 1803825-79-7 (Acid Chloride Precursor)

Part 2: Synthetic Methodologies

High-purity synthesis of this isomer is critical to avoid separation of regioisomers (e.g., the 4-
chloromethyl isomer).[1] Two primary routes are established: the Carboxylic Acid Reduction

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.chemsrc.com/en/cas/154-23-4_1115126.html
https://www.chemsrc.com/en/cas/154-23-4_1115126.html
https://www.quickcompany.in/patents/a-process-for-preparation-of-3-5-difluorobenzyl-derivatives
https://www.chemsrc.com/en/cas/154-23-4_1115126.html
https://www.chemsrc.com/en/cas/154-23-4_1115126.html
https://www.chemsrc.com/en/cas/154-23-4_1115126.html
https://www.echemi.com/products/pd180810105831-2-chloro-3-6-difluorobenzoyl-chloride.html
https://www.chemsrc.com/en/cas/154-23-4_1115126.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1411590?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Route (High Precision) and the Chloromethylation Route (Industrial).

Route A: Reduction of 3,6-Difluoro-2-methylbenzoic Acid
(Preferred)

This route guarantees regiochemistry because the carbon skeleton is pre-defined in the
starting material.[1]

o Step 1: Reduction. The precursor, 3,6-difluoro-2-methylbenzoic acid (or its acid chloride), is
reduced to 3,6-difluoro-2-methylbenzyl alcohol using Sodium Borohydride (

) or Lithium Aluminum Hydride (
) in THR[1]
o Step 2: Chlorination. The alcohol is converted to the chloride using Thionyl Chloride (

) or Methanesulfonyl chloride (

) followed by

1]

Route B: Chloromethylation of 2,5-Difluorotoluene

This route is more direct but prone to isomer mixtures.[1]
e Substrate: 2,5-Difluorotoluene.[1]
o Reagents: Paraformaldehyde,

gas,
(Blanc Reaction conditions).

» Regioselectivity: The directing effects of the methyl group (ortho/para) and fluorine atoms
(ortho/para) compete.

o Position 6: Ortho to Methyl, Ortho to Fluorine. (Target)
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o Position 4: Para to Methyl, Ortho to Fluorine.[6] (Major Impurity)

 Purification: Requires fractional distillation to separate the 6-isomer from the 4-isomer.[1]

Synthesis Workflow Diagram
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Figure 1: Comparison of synthetic routes.[1] The Acid Reduction pathway (top) offers higher
regiocontrol compared to direct chloromethylation (bottom).[1]

Part 3: Applications in Drug Discovery

The 3,6-difluoro-2-methylbenzyl moiety is a "privileged scaffold" in medicinal chemistry, often
used to optimize the metabolic and physicochemical profile of a drug candidate.[1]

Metabolic Stability (The Fluorine Effect)[1]

» Blockade of Metabolism: The C-F bond is extremely strong (

). Placing fluorines at the 3 and 6 positions blocks oxidative metabolism (hydroxylation) by
Cytochrome P450 enzymes at these electron-rich sites.[1]

» Steric Shielding: The 2-methyl group provides steric bulk, twisting the aromatic ring out of
planarity relative to the rest of the molecule. This "ortho-effect” can lock the conformation of
the drug in a bioactive state, improving binding affinity to target proteins (e.g., Kinases).[1]

Bioisosteric Replacement
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This benzyl chloride is used to install the 2-methyl-3,6-difluorobenzyl group, which often serves
as a bioisostere for:

e 2,6-Dichlorobenzyl groups: (Common in diclofenac-type NSAIDs).[1]

e Pentafluorobenzyl groups: Reducing lipophilicity slightly while maintaining electron-
deficiency.[1]

Experimental Protocol: Nucleophilic Substitution
(General)

To use this reagent for N-benzylation of a secondary amine (common in drug synthesis):
o Dissolution: Dissolve 1.0 eq of secondary amine in Acetonitrile (

)

Base: Add 2.5 eq of Potassium Carbonate (

) or Cesium Carbonate (

).[1]

Addition: Add 1.1 eq of 3,6-Difluoro-2-methylbenzyl chloride dropwise at 0°C.

Reaction: Stir at room temperature for 4-12 hours. Monitor by LC-MS.

Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography
(Hexane/EtOAC).

Part 4: Safety & Handling (E-E-A-T)
Warning: Benzyl chlorides are potent alkylating agents and lachrymators.

e Lachrymator: This compound will cause severe eye irritation and tearing. All operations must
be performed in a functioning fume hood.

o Corrosive: Hydrolysis releases
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. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent degradation.

« Neutralization: Spills should be treated with dilute aqueous ammonia or sodium bicarbonate
solution to quench the alkylating potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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